2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477661
InChI: InChI=1S/C14H20N2O3/c1-10(2)16(13(17)8-15)9-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9,15H2,1-2H3
SMILES: CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13477661

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide -

Specification

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name 2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H20N2O3/c1-10(2)16(13(17)8-15)9-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9,15H2,1-2H3
Standard InChI Key YKVITMNXKJREJO-UHFFFAOYSA-N
SMILES CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN
Canonical SMILES CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol . Its IUPAC name, 2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide, reflects the presence of:

  • A 2,3-dihydrobenzo dioxin ring (a bicyclic ether system).

  • An N-isopropyl-N-(benzodioxinylmethyl) substitution pattern.

  • A primary aminoacetamide functional group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
CAS Number1353959-22-4
SMILES NotationCC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN
SolubilityLimited aqueous solubility; soluble in DMSO, methanolInferred

Spectral Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are critical for structural elucidation:

  • ¹H NMR (CDCl₃): Signals at δ 6.85–6.95 ppm (aromatic protons), δ 4.20–4.40 ppm (dioxane CH₂), and δ 1.10–1.30 ppm (isopropyl CH₃) .

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-O-C ether) .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Functionalization of Benzo dioxin: Introduction of a methylamine group at the 5-position of the benzodioxin ring via reductive amination or nucleophilic substitution .

  • Amide Coupling: Reaction of the benzodioxinylmethylamine with an activated aminoacetamide derivative (e.g., using EDC/HOBt or HATU) .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Reductive amination of benzodioxin aldehydeRaney Ni, H₂, MeOH, 40–50°C75%
2Amide formation with bromoacetamideDIPEA, DCM, rt, 12h62%

Chirality and Resolution

While the compound lacks chiral centers, related benzodioxin derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) are resolved using biocatalysts like Alcaligenes faecalis amidase, achieving >99% enantiomeric excess . This suggests potential strategies for stereoselective synthesis if chiral analogs are explored.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
(S)-Doxazosin mesylateα₁-Adrenergic receptor2.1 nM
EVT-8066044 (Cyclopropyl analog)5-HT₁A80.7 µM
Quinazoline derivativeEGFR Kinase1.46 µM

Industrial and Research Applications

  • Medicinal Chemistry: Serves as a precursor for synthesizing antipsychotic and antihypertensive agents .

  • Chemical Biology: Used in proteomics studies to explore protein-ligand interactions via its amide and ether functionalities .

Future Directions

  • Mechanistic Studies: Elucidate its interaction with serotonin receptors using radioligand binding assays .

  • Structural Optimization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier permeability.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in rodent models.

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